molecular formula C14H9Br B8222914 1-Bromo-3-(phenylethynyl)benzene CAS No. 29778-29-8

1-Bromo-3-(phenylethynyl)benzene

Cat. No. B8222914
CAS RN: 29778-29-8
M. Wt: 257.12 g/mol
InChI Key: UGDPONBROAZMEJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(phenylethynyl)benzene is a chemical compound with the molecular formula C14H9Br . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of 1-Bromo-3-(phenylethynyl)benzene can be achieved through a series of reactions. One common method involves the Sonogashira coupling of 1-bromo-4-iodobenzene with phenylacetylene or 1-octyne . This reaction is typically conducted in aqueous conditions at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(phenylethynyl)benzene consists of a benzene ring with a bromine atom and a phenylethynyl group attached to it . The average molecular weight is 257.125 Da, and the monoisotopic mass is 255.988754 Da .


Chemical Reactions Analysis

1-Bromo-3-(phenylethynyl)benzene can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions, where the benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-(phenylethynyl)benzene include a molecular weight of 257.125 Da and a monoisotopic mass of 255.988754 Da .

Scientific Research Applications

  • Synthesis of Ethynylferrocene Compounds : The compound has been used in the synthesis of new compounds like 1,3-dibromo-5-(ferrocenylethynyl)benzene, which are characterized by chemically reversible oxidations indicating distinct electron processes per molecule (Fink et al., 1997).

  • Optical Non-Linearity Studies : Phenylethynyl substituted benzenes have been synthesized using a Pd-coupling reaction, showcasing an increase in third-order optical non-linearity with the participation of π-conjugation (Kondo et al., 1995).

  • Applications in Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, related to 1-Bromo-3-(phenylethynyl)benzene, serves as a starting material for various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

  • Helical Phenylene Cages Synthesis : Utilized in the formation of helical rod-like phenylene cages, indicating potential applications in molecular engineering (Sato et al., 2018).

  • Efficient Synthesis of Biphenyl Derivatives : Demonstrated efficacy in the efficient synthesis of 3,3′,5,5′-tetra(p-X-phenylethynyl)biphenyl derivatives through homocoupling mediated by zero-valent nickel complexes (Rodríguez & Laparra, 2009).

  • Generation of Arynes for Organic Synthesis : This compound plays a role in generating arynes for synthesizing naphthalenes and naphthols, highlighting its utility in advanced organic synthesis (Schlosser & Castagnetti, 2001).

  • Study of Elimination Kinetics : Used to understand the kinetics of gas-phase elimination reactions, providing insights into the molecular mechanisms of chemical reactions (Chuchani & Martín, 1990).

  • Development of Graphene Nanoribbons : Serves as a precursor for the synthesis of graphene nanoribbons, which have applications in electronics and materials science (Patil et al., 2012).

  • Facile Synthesis of Diarylacetylenes : Demonstrated in the synthesis of diarylacetylenes from arylaldehydes, suggesting applications in molecular design and organic chemistry (Chen et al., 2021).

  • Crystal Structures and Photophysical Properties : Used in the synthesis of aza-substituted analogues based on the 1,4-bis(phenylethynyl)benzene moiety, contributing to the understanding of intermolecular interactions and photophysical properties (Wong et al., 2004).

  • Synthesis of Isoindoles : Involved in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, indicating its role in the development of novel organic compounds (Kuroda & Kobayashi, 2015).

Mechanism of Action

The mechanism of action for the reactions involving 1-Bromo-3-(phenylethynyl)benzene is typically through electrophilic aromatic substitution. In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

1-Bromo-3-(phenylethynyl)benzene may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

1-bromo-3-(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDPONBROAZMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297334
Record name 1-Bromo-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(phenylethynyl)benzene

CAS RN

29778-29-8
Record name 1-Bromo-3-(2-phenylethynyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29778-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2-phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-bromo-3-iodobenzene (15.3 g, 54.0 mmol), phenylacetylene (5 g, 49.0 mmol), tetrakis(triphenylphosphine)palladium (2.8 g, 2.4 mmol) and copper(I) iodide (0.46 g, 2.4 mmol) were dissolved in dry toluene and diisopropylamine (35 mL, 196 mmol) under a nitrogen atmosphere. The reaction was stirred at room temperature overnight. The mixture was extracted with ethyl acetate and the organic layer was dried in vacuo to give the title compound as a residue that was used without further purification.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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